2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound featuring an imidazole ring, a chlorophenyl group, and a naphthylacetamide moiety
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds have a broad range of chemical and biological properties and are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
One potent sirtuin-rearranging ligand, termed sirreal2, leads to tubulin hyperacetylation in hela cells and induces destabilization of the checkpoint protein bubr1, consistent with sirt2 inhibition in vivo . This might provide some insight into the potential mode of action of similar compounds.
Biochemical Pathways
The application of sirreal2, a potent sirtuin-rearranging ligand, leads to tubulin hyperacetylation in hela cells and induces destabilization of the checkpoint protein bubr1, consistent with sirt2 inhibition in vivo . This suggests that similar compounds might affect the acetylation pathways and cell cycle checkpoints.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which might suggest good bioavailability for imidazole-containing compounds.
Result of Action
The application of sirreal2, a potent sirtuin-rearranging ligand, leads to tubulin hyperacetylation in hela cells and induces destabilization of the checkpoint protein bubr1 . This suggests that similar compounds might have effects on protein acetylation and cell cycle regulation.
Action Environment
The solubility of imidazole in water and other polar solvents might suggest that the compound’s action could be influenced by the polarity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the attachment of the naphthylacetamide moiety through a sulfanyl linkage.
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and formaldehyde.
Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a substitution reaction using chlorobenzene and a suitable base.
Naphthylacetamide Attachment: The final step involves the reaction of the imidazole derivative with naphthylacetamide in the presence of a sulfanylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(phenyl)acetamide
Uniqueness
The uniqueness of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the naphthylacetamide moiety enhances its potential interactions with biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-16-7-4-8-17(13-16)25-12-11-23-21(25)27-14-20(26)24-19-10-3-6-15-5-1-2-9-18(15)19/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBBRDRNTPPEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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